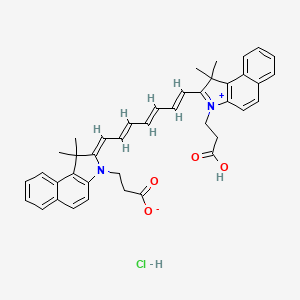
Cypate (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cypate (hydrochloride) is a cyanine dye that serves as a near-infrared fluorescent probe. It is primarily used for in vivo tumor imaging due to its high photostability and optical properties . The compound is known for its ability to provide noninvasive and sensitive diagnostic imaging, making it a valuable tool in preclinical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cypate (hydrochloride) is synthesized through a series of chemical reactions involving the condensation of indole derivatives with reactive intermediates. The process typically involves the use of solvents such as dimethylformamide and catalysts like triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired cyanine dye structure.
Industrial Production Methods
In industrial settings, the production of Cypate (hydrochloride) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency . The final product is often purified through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cypate (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered optical properties.
Reduction: Reduction reactions can modify the electronic structure of Cypate (hydrochloride), affecting its fluorescence.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include modified cyanine dyes with enhanced or altered fluorescence properties. These derivatives are often used in specialized imaging applications .
Scientific Research Applications
Cypate (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Cypate (hydrochloride) exerts its effects through its ability to absorb and emit near-infrared light. The compound targets specific molecular pathways, including the glucose transport pathway and fatty acid transport pathway . Upon entering cells, Cypate (hydrochloride) interacts with cellular components, leading to fluorescence that can be detected and imaged .
Comparison with Similar Compounds
Similar Compounds
Indocyanine Green: Another near-infrared dye used for medical imaging.
Cy5: A cyanine dye with similar fluorescence properties but different chemical structure.
Alexa Fluor 750: A fluorescent dye used in various imaging applications.
Uniqueness
Cypate (hydrochloride) is unique due to its high photostability and specific targeting capabilities. Unlike some other dyes, it has minimal background fluorescence and high signal-to-noise ratio, making it particularly effective for in vivo imaging .
Properties
Molecular Formula |
C41H41ClN2O4 |
|---|---|
Molecular Weight |
661.2 g/mol |
IUPAC Name |
3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C41H40N2O4.ClH/c1-40(2)34(42(26-24-36(44)45)32-22-20-28-14-10-12-16-30(28)38(32)40)18-8-6-5-7-9-19-35-41(3,4)39-31-17-13-11-15-29(31)21-23-33(39)43(35)27-25-37(46)47;/h5-23H,24-27H2,1-4H3,(H-,44,45,46,47);1H |
InChI Key |
DRQWRIGXXWTGCT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.Cl |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



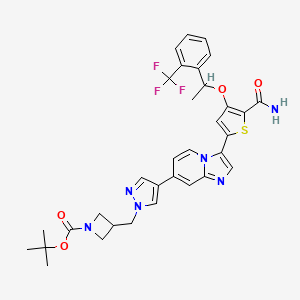
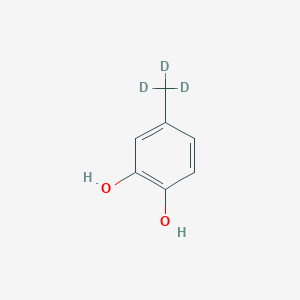

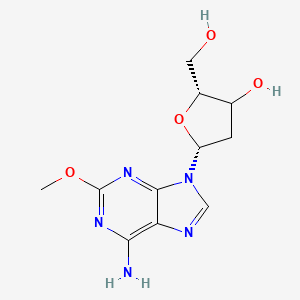


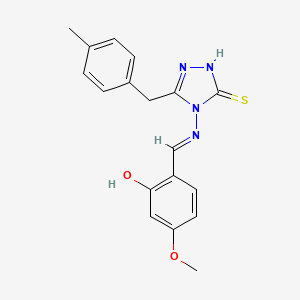
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)
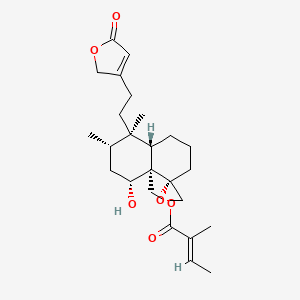
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
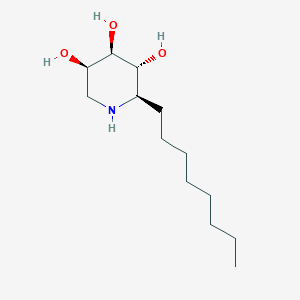

![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
